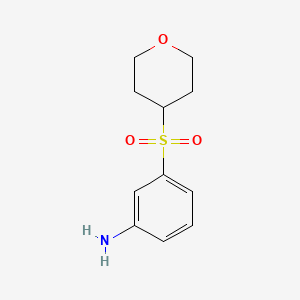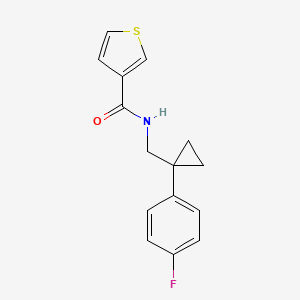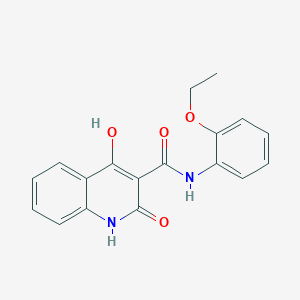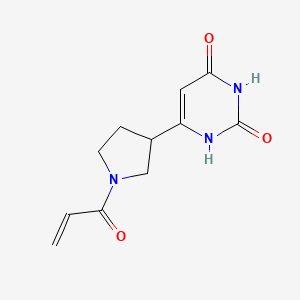![molecular formula C20H21N3O2S B2660194 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 1424755-26-9](/img/structure/B2660194.png)
2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a complex organic compound that features a cyano group, a phenyl ring substituted with a cyclohexylmethoxy group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is introduced via cyanoacetylation, where an amine reacts with a cyanoacetate ester in the presence of a base.
Coupling with the Phenyl Ring: The phenyl ring, substituted with a cyclohexylmethoxy group, is coupled with the thiazole ring through a condensation reaction, often facilitated by a coupling agent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the phenyl or thiazole rings.
Scientific Research Applications
2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced activity of the targeted pathways and subsequent therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-[3-(methoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.
2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-oxazol-2-yl)prop-2-enamide: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide lies in the combination of the cyclohexylmethoxy group and the thiazole ring, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-13-17(19(24)23-20-22-9-10-26-20)11-16-7-4-8-18(12-16)25-14-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSEUUWFIISMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,6-dichloro-3-methylphenyl)amino]acetamide](/img/structure/B2660116.png)
![3',6'-Dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide;3',6'-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/new.no-structure.jpg)





![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B2660126.png)
![N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2660127.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
![6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2660131.png)
![1-[1-(4-methylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2660134.png)
